molecular formula C7H6N4O2 B15220525 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid

7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid

Cat. No.: B15220525
M. Wt: 178.15 g/mol
InChI Key: BTMMCMXVEJPTSQ-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system containing both triazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction proceeds through a one-step regioselective process, yielding the desired compound efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,12,13)

InChI Key

BTMMCMXVEJPTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)C(=O)O

Origin of Product

United States

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